6-Carboxyfluorescein dipivalate
Description
Significance in Fluorescent Probing and Cellular Research
The application of 6-carboxyfluorescein (B556484) dipivalate and its parent compound, 6-carboxyfluorescein (6-FAM), is widespread in cellular research. These fluorescent probes are instrumental in a variety of techniques, including:
Cell Viability and Proliferation Assays: Derivatives like carboxyfluorescein diacetate succinimidyl ester (CFDA-SE) are used to track cell division. wikipedia.org The intensity of the fluorescence halves with each cell division, allowing for the quantification of cell proliferation. wikipedia.org A similar compound, 5-carboxyfluorescein (B1664652) diacetate (CFDA), is used in assays where only viable cells can deacetylate the non-fluorescent molecule into the fluorescent carboxyfluorescein, which then accumulates inside the cells. nih.gov
Intracellular pH Measurement: Carboxyfluorescein-based probes are sensitive to pH changes within the physiological range, making them excellent candidates for monitoring intracellular pH (pHi). aatbio.comnih.gov The determination of pHi is crucial as it plays a modulatory role in numerous cellular events such as proliferation, apoptosis, and metabolism. aatbio.com
Flow Cytometry and Fluorescence Microscopy: The high quantum yield and strong fluorescence of 6-carboxyfluorescein make it an ideal label for antibodies and other biomolecules used in flow cytometry and fluorescence microscopy to identify and sort cells, as well as to visualize specific cellular structures. wikipedia.orgresearchgate.net
Nucleic Acid Sequencing and Labeling: 6-FAM is a common fluorescent dye used for labeling nucleotides and in the sequencing of nucleic acids. wikipedia.org
Overview of Pro-drug Design Principles for Intracellular Applications
The design of pro-fluorophores like 6-carboxyfluorescein dipivalate is a specific application of broader pro-drug design principles. The core idea is to mask the active molecule—in this case, the fluorophore—to improve its delivery to the target site, after which it is unmasked by a specific trigger. For intracellular applications, several key principles are considered:
Membrane Permeability: The pro-drug must be able to cross the cell membrane. Often, this is achieved by increasing the lipophilicity of the molecule. In the case of this compound, the addition of the pivalate (B1233124) ester groups renders the molecule more lipid-soluble, facilitating its passage across the lipid bilayer of the cell membrane. ibs.re.kr
Selective Activation: The pro-drug should be activated primarily at the target site to minimize off-target effects and background signals. This compound relies on the ubiquitous presence of intracellular esterases to cleave the pivalate groups and release the active fluorophore. nih.gov This enzymatic activation ensures that fluorescence is primarily generated within the cells.
Cellular Retention: Once activated, the fluorescent molecule should be well-retained within the cell to allow for sufficient time for observation and measurement. The cleavage of the pivalate groups from this compound restores the carboxyl group, resulting in a negatively charged molecule (6-carboxyfluorescein) that is less able to diffuse back across the cell membrane. wikipedia.orgaatbio.com
Biocompatibility: The pro-drug and its byproducts should be non-toxic to the cells at the concentrations used for imaging. mdpi.com
These principles have been successfully applied to develop a range of fluorescent probes for various intracellular targets and processes. nih.govnih.gov
Historical Context and Evolution within Fluorescein (B123965) Derivative Chemistry
The story of this compound is part of the larger history of fluorescein and its derivatives, which began with the synthesis of fluorescein itself in 1871 by Adolf von Baeyer. fluorofinder.comcolostate.edu This discovery opened the door to the development of a vast array of fluorescent dyes.
Initially, fluorescein was used as a tracer in applications like groundwater tracing. colostate.edu Its first biological use was in 1882 by Paul Ehrlich, who used its sodium salt, uranin, to study the secretion of aqueous humor in the eye. colostate.edu
The development of fluorescein derivatives was driven by the need to tailor the molecule's properties for specific applications. Key milestones include:
The introduction of reactive groups to allow for covalent labeling of biomolecules, such as the synthesis of fluorescein isothiocyanate (FITC). wikipedia.org
The creation of pro-fluorophores like fluorescein diacetate (FDA) and its derivatives, which are non-fluorescent until enzymatically converted to fluorescein within cells. nih.gov
The synthesis and separation of specific isomers of carboxyfluorescein (5-FAM and 6-FAM) to provide homogenous reagents for applications like oligonucleotide synthesis. nih.gov The development of methods to separate these isomers in multigram quantities has been a significant advancement. nih.govresearchgate.net
The synthesis of this compound is a direct result of this ongoing evolution, representing a sophisticated approach to delivering a fluorescent probe to the intracellular environment. chemicalbook.com The use of protecting groups like pivaloyl facilitates the purification of individual isomers and enhances their utility in sensitive biological assays. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
3',6'-bis(2,2-dimethylpropanoyloxy)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28O9/c1-29(2,3)27(35)37-17-8-11-20-23(14-17)39-24-15-18(38-28(36)30(4,5)6)9-12-21(24)31(20)22-13-16(25(32)33)7-10-19(22)26(34)40-31/h7-15H,1-6H3,(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFJSCBMDRTLHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C(C)(C)C)C5=C(C=CC(=C5)C(=O)O)C(=O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901112681 | |
| Record name | 3′,6′-Bis(2,2-dimethyl-1-oxopropoxy)-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901112681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192374-17-7 | |
| Record name | 3′,6′-Bis(2,2-dimethyl-1-oxopropoxy)-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=192374-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3′,6′-Bis(2,2-dimethyl-1-oxopropoxy)-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901112681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis and Regioisomeric Considerations of Carboxyfluorescein Derivatives
Synthetic Methodologies for the Carboxyfluorescein Core
The foundational structure of carboxyfluorescein is typically synthesized through the condensation of resorcinol (B1680541) with trimellitic anhydride (B1165640), which is also known as 1,2,4-benzenetricarboxylic anhydride or 4-carboxyphthalic anhydride. This reaction is analogous to the classic synthesis of fluorescein (B123965) from phthalic anhydride but utilizes an anhydride bearing a third carboxyl group. The key challenge in this synthesis is the lack of regioselectivity, as the reaction yields a mixture of two structural isomers: 5-carboxyfluorescein (B1664652) and 6-carboxyfluorescein (B556484). researchgate.net
The formation of the xanthene core of carboxyfluorescein proceeds via an acid-catalyzed cyclodehydration reaction, a type of Friedel-Crafts acylation. researchgate.net In this process, trimellitic anhydride reacts with two equivalents of resorcinol. The reaction is typically performed in the presence of a strong acid catalyst which facilitates the electrophilic attack of the anhydride on the electron-rich resorcinol rings, followed by cyclization and dehydration to form the characteristic spirocyclic xanthene structure.
Commonly used catalysts and conditions are summarized in the table below.
| Catalyst | Temperature | Duration | Outcome | Reference |
| Methanesulfonic acid | 85°C | 24 h | ~1:1 mixture of 5- and 6-isomers | researchgate.net, |
| Zinc Chloride (ZnCl₂) | Not Specified | Not Specified | Used in Friedel-Crafts reactions for fluorescein synthesis | researchgate.net |
The use of methanesulfonic acid is a well-documented method, leading to an orange-yellow precipitate upon quenching the reaction mixture in ice water.
The condensation pathway involving trimellitic anhydride and resorcinol is inherently non-regiospecific. researchgate.net Trimellitic anhydride has two non-equivalent carbonyl groups at the 1- and 2-positions. The resorcinol molecules can condense with the anhydride via acylation involving either of these carbonyls. This results in the formation of an approximately 1:1 mixture of the 5-carboxy and 6-carboxy isomers. researchgate.net The resulting product, often referred to as 5(6)-carboxyfluorescein, is a mixture that requires subsequent purification to isolate the desired isomer. sigmaaldrich.commedchemexpress.com
Strategies for the Preparation of Dipivalate Esters
The phenolic hydroxyl groups of fluorescein and its derivatives are often protected as esters to modify their properties or to facilitate subsequent chemical transformations. The dipivalate ester of 6-carboxyfluorescein features pivaloyl groups (also known as tert-butylcarbonyl groups) attached to the two phenolic oxygen atoms of the xanthene core.
The preparation of these phenolic esters, including pivalates, typically involves the acylation of the phenol's hydroxyl groups. organic-chemistry.org Because phenols are less nucleophilic than aliphatic alcohols, more reactive acylating agents than the corresponding carboxylic acid are generally required. arkat-usa.orgchemguide.co.uk Common methods include the use of acid anhydrides or acyl chlorides. chemguide.co.uk
For the synthesis of dipivalate esters, pivalic anhydride or pivaloyl chloride are suitable reagents. The reaction is often performed in the presence of a base, such as pyridine (B92270) or 4-(N,N-dimethylamino)pyridine (DMAP), which can act as a catalyst. organic-chemistry.org The esterification of the phenolic hydroxyls is generally favored over the reaction with the aryl carboxylic acid of the carboxyfluorescein core. In some synthetic strategies, the dipivalate groups are introduced onto the mixed-isomer carboxyfluorescein, and the separation of the isomers is then performed on these less polar derivatives. nih.govnih.gov
Isomer Separation and Purification Techniques
A significant challenge in working with carboxyfluorescein is the separation of the 5- and 6-isomers, which are produced in nearly equal amounts during synthesis. researchgate.net These isomers have very similar physical properties, making their separation difficult. However, effective methods using chromatography and crystallization have been developed.
Chromatography, particularly column chromatography and High-Performance Liquid Chromatography (HPLC), is a widely used technique for separating the isomers. The separation can be performed on the carboxyfluorescein molecules directly or on their more soluble and less polar esterified derivatives.
One effective strategy involves the separation of the pentafluorophenyl (PFP) esters of 5- and 6-carboxyfluorescein-3',6'-O-dipivalate. nih.gov This method allows for the separation of multigram quantities of the isomers by standard column chromatography. nih.gov The different spatial arrangements of the carboxy group in the 5- and 6-positions lead to slight differences in polarity and interaction with the stationary phase, enabling their resolution.
| Derivative | Separation Method | Outcome | Reference |
| Pentafluorophenyl esters of carboxyfluorescein dipivalate | Column Chromatography | Successful multigram separation of 5- and 6-isomers | nih.gov |
| Diacetyl carboxyfluorescein N-hydroxysuccinimide esters | Not specified, implied chromatography | Ready separation on a multi-gram scale | researchgate.net |
Fractional crystallization is another powerful technique for separating the 5- and 6-carboxyfluorescein isomers on a large scale. This method exploits the subtle differences in the crystal packing and solubility of the two isomers in specific solvent systems. rsc.orgnih.gov
A reported procedure demonstrates that the methanesulfonic acid adducts of the carboxyfluorescein isomers can be separated by recrystallization. The crude mixture obtained from the synthesis is first recrystallized from a methanol/hexane solvent system at -18°C. This process preferentially crystallizes the 6-carboxyfluorescein adduct (2b), which can be isolated in over 98% regioisomeric purity after a second recrystallization. The 5-carboxy isomer (2a) can then be isolated from the mother liquors by changing the solvent system to ethanol/hexane, yielding a product with over 98% purity.
Another approach involves the selective crystallization of the diisopropylamine (B44863) salt of 6-carboxyfluorescein dipivalate. nih.gov This method leaves the 5-isomer in the mother liquor, from which it can be subsequently isolated. nih.gov The dissimilarities in the molecular shape and polarity between the isomers are key to the success of these crystallization-based separation techniques. rsc.org
Impact of Protecting Group Selection on Isomer Separation Efficiency
Research has shown that converting the carboxylic acid function of the pivaloyl-protected isomers into pentafluorophenyl (PFP) esters can facilitate the separation of multigram quantities by column chromatography. researchgate.netacs.orgnih.gov This suggests that the combination of pivaloyl protection and PFP activation provides a sufficient difference in the physicochemical properties of the isomers for effective separation.
However, other protecting groups have been investigated to improve upon the separation efficiency observed with pivaloyl groups.
Diacetate Groups: Protecting the hydroxyls as acetates is another common strategy. The synthesis of 5- and 6-carboxyfluorescein diacetate followed by conversion to their N-hydroxysuccinimide (NHS) esters allows for ready separation of the two isomers on a multi-gram scale using silica (B1680970) gel chromatography. nih.gov
Cyclohexylcarbonyl (Chc) Groups: Studies have directly compared the pivaloyl (Piv) group with the cyclohexylcarbonyl (Chc) protecting group. It was found that the use of the Chc group facilitates an easier separation of the carboxyfluorescein isomers compared to the pivaloyl group. acs.orgnih.govresearchgate.net This indicates that the nature of the acyl group can be fine-tuned to optimize the separation process.
| Protecting Group | Separation Method | Efficiency Note |
| Pivaloyl (Piv) | Column Chromatography (as PFP esters) | Allows for multigram scale separation. acs.orgnih.gov |
| Diacetate | Silica Gel Chromatography (as NHS esters) | Allows for ready separation on a multi-gram scale. nih.gov |
| Cyclohexylcarbonyl (Chc) | Not specified | Facilitates easier separation compared to the pivaloyl group. acs.orgnih.gov |
Derivatization Strategies for Bioconjugation
Once the pure this compound isomer is isolated, its carboxylic acid group is derivatized to create a reactive handle for covalent attachment to biomolecules. This process, known as bioconjugation, transforms the fluorophore into a tool for labeling proteins, nucleic acids, and other biological targets.
Synthesis of N-Hydroxysuccinimide (NHS) Esters
A widely used method for activating carboxylic acids for reaction with primary amines is the formation of an N-hydroxysuccinimide (NHS) ester. nih.govlumiprobe.com The synthesis of this compound NHS ester involves reacting the carboxylic acid of the purified isomer with N-hydroxysuccinimide in the presence of a coupling agent, such as a carbodiimide (B86325) like N,N'-diisopropylcarbodiimide (DIC). nih.gov
The reaction proceeds as follows:
The carbodiimide activates the carboxylic acid group of this compound, forming a highly reactive O-acylisourea intermediate.
This intermediate readily reacts with N-hydroxysuccinimide to form the stable this compound NHS ester, releasing a diisopropylurea byproduct.
This "active ester" is significantly more reactive towards nucleophilic attack by primary amines than the original carboxylic acid, yet it possesses reasonable stability for storage and handling. nih.govempbiotech.com
Functionalization for Oligonucleotide Synthesis via Phosphoramidites
For labeling synthetic DNA or RNA strands, 6-carboxyfluorescein is converted into a phosphoramidite (B1245037) derivative. This allows for its direct incorporation into an oligonucleotide chain during automated solid-phase synthesis. researchgate.netaatbio.comthermofisher.com The synthesis of the phosphoramidite reagent from the purified this compound isomer is a multi-step process. acs.orgresearchgate.net
Activation/Amidation: The carboxylic acid group is typically activated (e.g., as an NHS or PFP ester) and then reacted with an amino-linker. This linker, often a six-carbon chain, serves as a spacer to distance the bulky fluorophore from the oligonucleotide backbone, which helps to minimize potential fluorescence quenching by nearby DNA bases. atdbio.com
Phosphitylation: The terminal hydroxyl group of the linker is then phosphitylated. This is commonly achieved by reacting it with N,N-diisopropylamino-2-cyanoethoxychlorophosphine in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). researchgate.net
The resulting this compound phosphoramidite is a stable reagent suitable for use in standard DNA synthesizers. researchgate.netthermofisher.com The pivaloyl protecting groups on the fluorescein core are essential during this process and the subsequent oligonucleotide synthesis cycle, as they prevent side reactions. They are ultimately removed during the final deprotection step, typically with ammonium (B1175870) hydroxide, which also cleaves the oligonucleotide from the solid support and removes other protecting groups. aatbio.com
| Derivative | Purpose | Key Reagents |
| NHS Ester | Labeling of primary amines (e.g., in proteins) | N-hydroxysuccinimide (NHS), Carbodiimide (e.g., DIC) nih.gov |
| Phosphoramidite | Incorporation into synthetic oligonucleotides | Amino-linker, Phosphitylating agent (e.g., N,N-diisopropylamino-2-cyanoethoxychlorophosphine) atdbio.comresearchgate.net |
Chemical Reaction Mechanisms with Biomolecules
The derivatized forms of this compound are designed to react specifically with functional groups on biomolecules. The most common reaction involves the NHS ester derivative and primary amines.
The reaction of an NHS ester with a primary amine, such as the ε-amino group of a lysine (B10760008) residue or the N-terminal α-amino group of a protein, proceeds via a nucleophilic acyl substitution mechanism. lumiprobe.comwindows.net
Mechanism: The unprotonated primary amine acts as a nucleophile and attacks the carbonyl carbon of the ester. This forms a tetrahedral intermediate.
The intermediate then collapses, leading to the departure of the N-hydroxysuccinimide leaving group, which is a stable anion.
The final product is a stable, covalent amide bond linking the fluorophore to the biomolecule.
This labeling reaction is highly pH-dependent. lumiprobe.comwindows.net A basic pH, typically between 8.3 and 8.5, is optimal. At this pH, a sufficient concentration of the primary amine is deprotonated and thus nucleophilic, while the rate of hydrolysis of the NHS ester, a competing side reaction, is not yet excessively high. lumiprobe.com At lower pH values, the amine is protonated (-NH3+) and non-reactive, whereas at higher pH values, the hydrolysis of the NHS ester to the unreactive carboxylic acid predominates, reducing the labeling efficiency. windows.net
Cellular Uptake Mechanisms of the Dipivalate Pro-fluorophore
The initial and critical step in the intracellular activation of this compound is its transit across the plasma membrane. This process is primarily governed by the physicochemical properties of the pro-fluorophore, particularly its increased lipophilicity.
Passive Diffusion across Biological Membranes
The primary mechanism for the cellular uptake of non-polar, lipophilic small molecules like this compound is passive diffusion. This transport process is driven by the concentration gradient of the compound across the cell membrane, moving from an area of higher concentration (the extracellular medium) to an area of lower concentration (the intracellular cytoplasm). Unlike active transport, passive diffusion does not require the expenditure of cellular energy. The rate of uptake is directly proportional to the concentration of the pro-fluorophore and is not a saturable process. nih.gov Studies on the closely related compound, 5-(and-6)-carboxyfluorescein diacetate (cFDA), in the yeast Saccharomyces cerevisiae have demonstrated that the uptake rate increases linearly with the external concentration, which is characteristic of passive diffusion. nih.govresearchgate.net
Enzymatic Biotransformation via Intracellular Esterases
Once the this compound pro-fluorophore has entered the cell, it must be converted into its active, fluorescent form. This activation is accomplished through the enzymatic action of ubiquitous intracellular esterases.
Hydrolysis of Dipivalate Moieties
Intracellular esterases, a diverse group of hydrolytic enzymes present in the cytoplasm of most cell types, recognize and cleave the ester bonds of the pivalate (B1233124) groups in this compound. This enzymatic reaction, a hydrolysis, involves the addition of a water molecule across the ester linkage, resulting in the release of two molecules of pivalic acid and the fluorescent molecule, 6-carboxyfluorescein. biotium.comcaymanchem.com
Role of Esterase Activity in Fluorophore Activation
The activity of intracellular esterases is the lynchpin of the pro-fluorophore strategy. The conversion of the non-fluorescent, membrane-permeant dipivalate ester into the highly fluorescent, membrane-impermeant carboxylate form effectively traps the dye inside the cell. The anionic nature of the de-esterified 6-carboxyfluorescein at physiological pH prevents it from readily diffusing back across the plasma membrane. This intracellular accumulation is a key feature that allows for robust and stable fluorescent labeling of viable cells, as active esterase function is a hallmark of metabolic activity.
Kinetics of Intracellular De-esterification
The rate of intracellular fluorescence generation is determined by the kinetics of the enzymatic de-esterification process. Detailed kinetic studies on the hydrolysis of the analogous compound, cFDA, by esterases in cell extracts of Saccharomyces cerevisiae at 40°C have shown that the reaction follows Michaelis-Menten kinetics. nih.govresearchgate.net The Michaelis-Menten model describes the relationship between the rate of an enzyme-catalyzed reaction and the concentration of the substrate.
| Kinetic Parameter | Value |
| Vmax (maximum velocity) | 12.3 nmol·min⁻¹·mg of protein⁻¹ |
| Km (Michaelis constant) | 0.29 mM |
Table 1: Michaelis-Menten kinetic parameters for the hydrolysis of 5-(and-6)-carboxyfluorescein diacetate (cFDA) in Saccharomyces cerevisiae cell extracts at 40°C. nih.govresearchgate.net
This compound: A Closer Look at its Cellular Activity
Intracellular Activation and Molecular Mechanism of Action
6-Carboxyfluorescein (B556484) dipivalate is a derivative of the well-known fluorescent dye, 6-carboxyfluorescein (also referred to as 6-FAM). The addition of two pivalate (B1233124) groups transforms the molecule into a non-fluorescent, cell-permeant precursor. Its utility in cellular biology stems from a multi-stage process of intracellular activation that ultimately leads to fluorescent labeling. This process involves enzymatic cleavage, covalent modification of cellular components, and retention of the fluorescent product.
Applications in Advanced Biological and Biomedical Research
Quantitative Analysis of Cell Proliferation and Division
CFDA-SE is widely utilized for the precise measurement of cell proliferation and the tracking of individual cell divisions. The methodology is based on the principle of dye dilution, which allows for a generational analysis of cell populations.
The foundation of CFDA-SE's use in proliferation studies is the fluorescent dye dilution assay. The process begins with the introduction of the non-fluorescent and cell-permeable CFDA-SE to a cell population. appliedcytometry.comstemcell.com Once inside the cells, intracellular esterase enzymes cleave the acetate (B1210297) groups from the molecule. appliedcytometry.combio-rad.combio-rad-antibodies.com This enzymatic reaction transforms CFDA-SE into the highly fluorescent and membrane-impermeable molecule, carboxyfluorescein succinimidyl ester (CFSE). appliedcytometry.comstemcell.combio-rad.com
The succinimidyl ester group of CFSE then covalently binds to free amine groups on intracellular proteins, creating stable, fluorescent conjugates that are well-retained within the cytoplasm. appliedcytometry.combio-rad.comthermofisher.commedchemexpress.com When a labeled cell divides, the CFSE-conjugated proteins are distributed approximately equally between the two daughter cells. bio-rad-antibodies.comnih.gov Consequently, each daughter cell inherits about half the fluorescence intensity of the parent cell. nih.gov This sequential halving of fluorescence with each successive cell division allows researchers to distinguish between different generations of cells. bio-rad.combio-rad-antibodies.comnih.gov This technique is robust enough to resolve between eight and ten successive cell divisions before the fluorescence signal diminishes to the level of cellular autofluorescence. nih.govnih.govnih.gov
The groundbreaking work published in 1994 first described the use of CFDA-SE for labeling lymphocytes and monitoring their subsequent proliferation, establishing a fundamental technique in immunology. appliedcytometry.com The stable, non-transferable nature of the label is a key advantage, ensuring that the fluorescence remains within the lineage of the originally labeled cells. thermofisher.com
Flow cytometry is the primary analytical method for quantifying the data from CFSE-based dye dilution assays. appliedcytometry.comnih.gov In this technique, a suspension of CFSE-labeled cells is passed through a flow cytometer, where a laser excites the CFSE and the emitted fluorescence from each individual cell is measured. youtube.comaugusta.edu
After a period of incubation during which cells proliferate, the analysis of the cell population by flow cytometry reveals a histogram of fluorescence intensity. nih.govaugusta.edu This histogram displays a series of distinct peaks, where the rightmost peak represents the undivided parent generation (Generation 0). thermofisher.com Each subsequent peak to the left corresponds to a successive generation of cells (Generation 1, 2, 3, etc.) that has undergone an additional round of division, with each peak exhibiting approximately half the fluorescence intensity of the preceding one. thermofisher.comnih.govresearchgate.net
This powerful combination of CFSE labeling and flow cytometry allows for the detailed and quantitative tracking of asynchronous cell division for thousands of cells within a sample population. appliedcytometry.comaugusta.edu A significant advantage of this method is the ability to perform multi-parameter analysis. Researchers can simultaneously label cells with CFSE and fluorescently-conjugated antibodies against specific cell surface or intracellular proteins. appliedcytometry.comnih.gov This enables the correlation of proliferative activity with specific cell subsets, their activation status, or the expression of functional molecules like cytokines. appliedcytometry.comyoutube.comnih.gov
| Parameter | Description | Typical Measurement Method | Key Findings from Research | References |
|---|---|---|---|---|
| Generational Tracking | Distinguishing discrete cell division cycles based on fluorescence intensity. | Flow Cytometry Histogram Analysis | Can resolve up to 8-10 cell generations. Each peak in the histogram represents a successive generation with halved fluorescence. | nih.govnih.govnih.gov |
| Proliferation Index | The average number of divisions that all cells in the original population have undergone. | Calculation from flow cytometry data | Provides a single value to compare the overall proliferative response under different conditions. | researchgate.net |
| Division Index | The average number of divisions that only the responding cells in the population have undergone. | Calculation from flow cytometry data | Focuses on the proliferative capacity of the subset of cells that are actively dividing. | researchgate.net |
| Percent Divided | The percentage of cells in the original population that have undergone at least one division. | Gating on divided peaks in flow cytometry data | Indicates the fraction of the population that is responding to a proliferative stimulus. | youtube.com |
To extract more detailed quantitative insights from CFSE fluorescence data, researchers employ mathematical models. mmnp-journal.org These models can describe the dynamic behavior of a proliferating cell population and estimate critical biological parameters that are not directly measurable from the raw histogram data alone. nih.govncsu.edu
Several modeling approaches have been developed, ranging from compartmental models based on ordinary differential equations (ODEs) to more complex, label-structured models using partial differential equations (PDEs). mmnp-journal.orgnih.gov The core idea is to use the fluorescence intensity (FI) as a variable that changes predictably with cell division. mmnp-journal.org
These mathematical frameworks can account for several biological and experimental variables:
Proliferation Rate (α): The rate at which cells enter division. nih.gov
Death Rate (β): The rate of cell death within each generation. nih.gov
Division-linked Label Loss: The assumption that fluorescence is halved perfectly with each division is a simplification. Models can incorporate a parameter (γ) to more accurately represent the actual ratio of fluorescence between mother and daughter cells. nih.gov
Autofluorescence: Unstained cells have a baseline level of fluorescence, which must be accounted for, especially when distinguishing later generations from the background. nih.govnih.gov
By fitting these models to time-course CFSE data, it is possible to estimate the rates of cell division and death, providing a deeper, mechanistic understanding of cell population dynamics. nih.govresearchgate.net This quantitative approach is crucial for understanding how factors like antigen concentration or therapeutic agents affect the complex balance of lymphocyte proliferation, differentiation, and survival. nih.govresearchgate.net
Immunological Cell Tracking and Functional Studies
Beyond simply measuring proliferation, CFDA-SE is a cornerstone for tracking immune cells and dissecting their functional responses both in vitro and in vivo. nih.gov
The ability to track cell division history with CFSE has established a fundamental link between proliferation and lymphocyte differentiation. nih.gov During an immune response, lymphocytes undergo rapid proliferation while simultaneously acquiring new functions and changing their phenotype. nih.gov
By combining CFSE staining with multi-color flow cytometry using antibodies against differentiation markers (like CD4, CD8, or B-cell isotypes), researchers can precisely map how cellular characteristics change as a function of the number of divisions a cell has undergone. nih.govyoutube.comnih.gov
Key research findings from this approach include:
Division-Dependent Differentiation: Studies have shown that processes such as T-cell cytokine expression and B-cell isotype switching are tightly linked to division number. nih.gov
Heterogeneity of Response: The technique reveals that even within a clonally-derived population, there is significant heterogeneity in the proliferative response to stimuli. youtube.com For example, T-cells stimulated with higher concentrations of an antigen will undergo more rounds of division. youtube.com
Functional Analysis of Sorted Cells: A major advantage is that cells from specific generations, identified by their CFSE intensity, can be physically separated using a fluorescence-activated cell sorter (FACS). nih.gov These sorted, viable cells can then be used in subsequent functional assays, allowing for a direct assessment of the capabilities of cells that have divided a specific number of times. nih.gov
This methodology has proven invaluable for diagnosing and managing primary immunodeficiencies by assessing the proliferative capacity of patient-derived T-cells in response to mitogens. nih.gov
The stability of the CFSE label makes it an excellent tool for tracking the migration and localization of immune cells. thermofisher.comresearchgate.net Labeled cells can be adoptively transferred into a host animal, and their subsequent movement and distribution throughout various tissues and organs can be monitored over time. thermofisher.comyoutube.com
In Vivo Tracking: CFSE-labeled lymphocytes have been used to analyze their migration patterns in response to antigens. researchgate.net For example, researchers can track the homing of T-cells to secondary lymphoid organs or their infiltration into tumors. youtube.comnih.gov The label is retained for extended periods, with labeled lymphocytes detectable for up to eight weeks after injection into mice. thermofisher.com
In Vitro Migration Assays: In culture systems, CFSE can be used to track cell movement in response to chemoattractants or other stimuli. stemcell.com This is particularly useful in co-culture systems where the proliferation and interaction of two different cell populations, each labeled with a spectrally distinct dye, can be analyzed simultaneously. nih.govresearchgate.net
Analysis of Immune Cell Dynamics in Pathological Contexts
The study of immune cell dynamics is crucial for understanding the progression of various diseases, from autoimmune disorders and cancer to neurodegenerative conditions. Precursors to carboxyfluorescein, such as its diacetate and dipivalate forms, are instrumental in this field. A closely related compound, 5-(and-6)-carboxyfluorescein diacetate succinimidyl ester (CFDA-SE), is widely used for long-term cell tracking. stemcell.comlumiprobe.comthermofisher.com
The operational principle involves the passive diffusion of the non-fluorescent precursor across the cell membrane into the cytoplasm. nih.gov Inside the cell, non-specific intracellular esterases cleave the acetate or pivalate (B1233124) groups, releasing the fluorescent carboxyfluorescein molecule. lumiprobe.combiotium.com In the case of the succinimidyl ester derivative (CFSE), it further covalently binds to intracellular proteins via their amine groups. lumiprobe.commissouri.edu This process effectively traps the fluorescent dye within the cell, making it a stable, long-term marker. abbkine.com
This labeling allows researchers to track immune cell migration, proliferation, and fate in vivo. As labeled cells divide, the fluorescent dye is distributed approximately equally between daughter cells. stemcell.comlumiprobe.com This results in a successive halving of fluorescence intensity with each cell division, which can be quantified using flow cytometry to determine the number of divisions a cell has undergone. stemcell.commissouri.edu This technique is invaluable for analyzing the proliferative responses of specific immune cell populations, such as lymphocytes, in various disease models. missouri.eduabbkine.com For instance, CFSE labeling can be combined with antibody staining for cell surface markers like CD4 and CD8 to dissect the proliferative activities of individual T-cell subpopulations. missouri.edu
Cellular Imaging and Microscopy Techniques
The conversion of 6-carboxyfluorescein (B556484) dipivalate into a fluorescent molecule inside living cells makes it an excellent tool for various microscopy applications.
Live-Cell Imaging Applications
Live-cell imaging allows for the study of dynamic cellular processes in real time. Because the loading process with 6-carboxyfluorescein dipivalate is not highly toxic, it is well-suited for observing living cells over extended periods. lumiprobe.commissouri.edu Researchers can monitor events such as cell motility, cell-cell interactions, and changes in cell morphology. stemcell.comyoutube.com
The stable, covalent labeling achieved with derivatives like CFDA-SE is particularly advantageous for long-term in vivo tracking experiments. stemcell.com For example, labeled immune cells can be adoptively transferred into a recipient animal, and their migration to sites of inflammation or tumors can be visualized over time using fluorescence microscopy techniques. missouri.edu This provides critical insights into the behavior of immune cells during a pathological response.
Intracellular pH Measurement and Homeostasis Studies
The fluorescence of 6-carboxyfluorescein is sensitive to the surrounding pH, making it a valuable indicator for measuring intracellular pH (pHi). researchgate.net Maintaining pHi within a narrow range is a critical aspect of cellular homeostasis, as even minor deviations can significantly impact the structure and function of proteins and enzymes, thereby affecting most biochemical processes. nih.govyoutube.com
Ratiometric Approaches for pH Sensing
While the fluorescence intensity of a single dye can indicate pH changes, this measurement can be affected by factors like dye concentration, photobleaching, and instrument settings. nih.gov To overcome these limitations, ratiometric approaches are employed for more precise and reliable pH sensing. nih.govmdpi.com
Ratiometric measurement involves using fluorescent indicators that exhibit different fluorescence properties at two different wavelengths depending on pH. For fluorescein (B123965) derivatives, this is often achieved by measuring the ratio of fluorescence intensity from two different excitation wavelengths while monitoring at a single emission wavelength. nih.govthermofisher.com For example, the widely used pH indicator BCECF, a derivative of carboxyfluorescein, is excited at a pH-sensitive wavelength (~490 nm) and a pH-insensitive (isosbestic) wavelength (~440 nm). thermofisher.comnih.gov The ratio of the emitted fluorescence intensities from these two excitation wavelengths provides a pH measurement that is independent of the probe's concentration. nih.gov While 6-carboxyfluorescein itself is typically used as a single-wavelength indicator, the development of ratiometric dyes like BCECF and SNARF represents a significant advancement in the accurate quantification of intracellular pH. nih.govnih.gov
| Indicator | Precursor Form | Measurement Type | Key Features | Reference |
|---|---|---|---|---|
| 6-Carboxyfluorescein | This compound | Intensiometric | pH-sensitive fluorescence intensity; pKa ≈ 6.5. | researchgate.netbiotium.com |
| BCECF | BCECF-AM | Dual-Excitation Ratiometric | Ideal pKa (≈7.0) for measuring physiological pHi; ratio corrects for dye concentration. | nih.govthermofisher.com |
| SNARF® | SNARF® Acetate Ester | Dual-Emission Ratiometric | Offers two emission signals from a single excitation, allowing for ratiometric calculation without a supplementary probe. | nih.gov |
Correlation with Cellular Physiological and Pathological Processes
Disturbances in intracellular pH homeostasis are linked to numerous pathological conditions. nih.govnih.gov For instance, the body fluids of diabetic patients can become chronically acidic, a condition known as ketoacidosis. nih.gov This acidic environment can impair the function of key metabolic enzymes. nih.gov Similarly, strenuous muscle contraction leads to a drop in intramuscular pH. nih.gov The regulation of pHi is therefore essential for normal physiological function. youtube.comnih.gov
Molecular Interaction Studies and Biochemical Pathway Elucidation
Oligonucleotides labeled with 6-carboxyfluorescein are instrumental in the quantitative analysis of molecular interactions and the elucidation of complex biochemical pathways. The intrinsic fluorescence of the 6-FAM tag provides a sensitive signal for monitoring binding events and conformational changes in real-time.
One of the primary techniques benefiting from 6-FAM labeling is the fluorescence anisotropy assay . This method is used to study protein-DNA interactions. When a small, fluorescently labeled DNA molecule tumbles rapidly in solution, it has low anisotropy. Upon binding to a larger protein, the rotational motion of the complex slows down significantly, leading to an increase in fluorescence anisotropy. By titrating a protein against a fixed concentration of a 6-FAM-labeled oligonucleotide, researchers can determine binding affinities and stoichiometries. For instance, studies on DNA repair enzymes like human O6-alkylguanine-DNA alkyltransferase (AGT) have utilized 6-FAM-labeled DNA substrates to characterize the binding kinetics and mechanism of DNA repair. nih.gov Research has shown that AGT binding to FAM-labeled DNA can quench the dye's fluorescence, indicating that the FAM residue binds within or near the enzyme's active site, providing insights into the structural dynamics of the enzyme-DNA complex. nih.gov
Furthermore, 6-FAM is a common fluorophore used in Förster Resonance Energy Transfer (FRET) -based assays. In FRET, energy is transferred non-radiatively from an excited donor fluorophore to a nearby acceptor molecule (which can be another fluorophore or a quencher). By labeling different components of a biological system, FRET can be used as a "molecular ruler" to measure distances on the nanometer scale. This has been applied to study DNA hybridization, protein folding, and the assembly of macromolecular complexes, thereby helping to map out biochemical pathways.
The table below summarizes research findings where 6-FAM-labeled oligonucleotides have been used to investigate molecular interactions.
| Research Area | Technique | Interacting Molecules Studied | Key Finding |
| DNA Repair | Fluorescence Anisotropy & Quenching | Human O6-alkylguanine-DNA alkyltransferase (AGT) and 6-FAM-labeled oligonucleotides | AGT binding alters the fluorescence of the 6-FAM label, suggesting the dye interacts directly with the enzyme's active site, providing a tool to probe the enzyme's interaction with DNA. nih.gov |
| Biosensing | Fluorescence Resonance Energy Transfer (FRET) | 6-FAM-labeled single-stranded DNA (ssDNA) and a quencher-labeled complementary strand | The fluorescence of 6-FAM is quenched upon hybridization with the complementary strand, allowing for the detection and quantification of specific DNA sequences. nih.gov |
| Microbial Ecology | Flow Cytometry with labeled probes | Pseudomonas putida and E. coli | 6-FAM labeled molecular beacons successfully distinguished between target and non-target bacteria, demonstrating a high signal-to-noise ratio for bacterial detection. nih.gov |
Application in Nucleic Acid Labeling and Hybridization Techniques
The covalent attachment of 6-carboxyfluorescein to nucleic acids is a cornerstone of modern molecular biology, enabling the detection and analysis of specific DNA and RNA sequences with high sensitivity and specificity. The synthesis of these labeled probes is often facilitated by starting with this compound, which is converted into a phosphoramidite (B1245037) reagent compatible with automated oligonucleotide synthesizers. nih.gov This process allows for the precise placement of the 6-FAM dye at the 5' or 3' end of a DNA or RNA strand. nih.govbiosearchtech.com These fluorescently tagged nucleic acids are central to a wide range of hybridization techniques.
Oligonucleotide Probes for Genetic Analysis
6-FAM-labeled oligonucleotide probes are workhorses in genetic analysis, most notably in quantitative real-time polymerase chain reaction (qPCR) and in the form of molecular beacons.
In qPCR , hydrolysis probes (such as TaqMan® probes) are short oligonucleotides that are complementary to the target DNA sequence and are labeled with a reporter fluorophore (like 6-FAM) at the 5' end and a quencher dye at the 3' end. As long as the probe is intact, the quencher suppresses the reporter's fluorescence. During the PCR amplification, the DNA polymerase cleaves the probe, separating the reporter from the quencher and causing an increase in fluorescence that is proportional to the amount of amplified DNA.
Molecular beacons are another class of probes that utilize a stem-loop structure. chemicalbook.com The loop portion is complementary to the target sequence, while the stem brings a 5'-FAM label and a 3'-quencher (like DABCYL) into close proximity, extinguishing the fluorescence. nih.gov When the beacon binds to its target sequence, it undergoes a conformational change that separates the fluorophore and quencher, resulting in a fluorescent signal. nih.gov This "lights-on" signaling upon binding makes molecular beacons highly specific for detecting nucleic acids in homogenous assays. nih.gov
The table below provides examples of 6-FAM labeled probes used in genetic analysis.
| Probe Type | Target | Mechanism of Action | Application Example |
| Molecular Beacon | Human Prostate Cancer Cells | A specific molecular beacon probe labeled with 6-FAM was designed to detect target mRNA in cancer cells. chemicalbook.com | Detection of specific cancer cell lines based on their genetic profile. chemicalbook.com |
| Molecular Beacon | Pseudomonas putida 16S rRNA | A DNA molecular beacon labeled with 5'-6-carboxyfluorescein and a 3'-DABCYL quencher. | Detection and sorting of specific bacteria from environmental samples like activated sludge and river water using flow cytometry. nih.gov |
| Universal Bacterial Probe | Eubacterial 16S rRNA | A mixture of probes labeled with 5(6)-carboxyfluorescein-N-hydroxysuccinimide ester (FLUOS). | Used as a positive control in FISH experiments to identify the presence of bacteria. mdpi.com |
Fluorescence In Situ Hybridization (FISH) Methodologies
Fluorescence In Situ Hybridization (FISH) is a powerful cytogenetic technique that uses fluorescently labeled probes to detect and localize specific DNA or RNA sequences within the context of the cell or tissue. creativebiomart.net 6-carboxyfluorescein is a frequently used fluorophore for labeling FISH probes due to its bright green emission, which is easily detectable by fluorescence microscopy. creativebiomart.netmedchemexpress.com
In a typical FISH protocol, cells or tissues are fixed to a slide and permeabilized to allow the probe to enter. The cellular DNA is then denatured to separate the double helix into single strands. The 6-FAM-labeled DNA probe, also denatured, is then added and allowed to hybridize to its complementary sequence on the chromosome. medchemexpress.com After washing away the unbound probe, the location of the fluorescent signal is visualized using a microscope, revealing the position of the target gene or chromosomal region. creativebiomart.netmedchemexpress.com
FISH with 6-FAM labeled probes is widely used in clinical diagnostics for the detection of chromosomal abnormalities, such as aneuploidies, translocations, and gene deletions or amplifications associated with cancer and genetic disorders. It is also an invaluable tool in developmental biology and microbial ecology to identify and locate specific cell types or microorganisms within a complex sample. mdpi.com For instance, combining FISH with a Direct Viable Count (DVC) method allows for the specific identification of viable Vibrio parahaemolyticus in seafood samples, where a CY3-labeled specific probe is used alongside a general bacterial probe labeled with a fluorescein derivative. mdpi.com
The following table details research findings using 6-FAM in FISH methodologies.
| Study Focus | Probe Target | Sample Type | Key Finding |
| Microbial Detection in Food | Vibrio parahaemolyticus | Oysters and Mussels | A universal eubacterial probe labeled with 5(6)-carboxyfluorescein-N-hydroxysuccinimide ester was used as a positive control to validate the FISH procedure for detecting specific pathogens. mdpi.com |
| Bacterial Identification | General Bacterial Populations | Activated Sludge, River Water | FAM-labeled probes were used in flow cytometry-based FISH to detect and enumerate specific bacterial populations from complex environmental samples. nih.gov |
| Cytogenetics | Chromosomal DNA | Chicken Embryo Cells | 6-FAM labeled oligonucleotide probes were used to prepare chromosomal samples for analysis, demonstrating the utility of the dye in basic cytogenetic preparations. medchemexpress.com |
Emerging Research Directions and Pro Fluorophore Design
Integration into Targeted Drug Delivery Systems
The capacity to control the fluorescent activation of 6-Carboxyfluorescein (B556484) dipivalate makes it an invaluable tracer for the development and assessment of targeted drug delivery systems. Its integration allows for precise monitoring of therapeutic agents, paving the way for more effective and targeted treatment strategies.
Tracking of Therapeutic Agent Distribution and Release
A primary challenge in pharmacology is understanding the journey of a drug from administration to its site of action. By chemically linking a therapeutic agent to 6-Carboxyfluorescein dipivalate, the resulting conjugate remains "dark" as it circulates in the body. This is because the pivalate (B1233124) esters are generally stable in the bloodstream. Once the conjugate is internalized by target cells, endogenous esterases cleave the pivalate groups, releasing the drug and, simultaneously, the highly fluorescent 6-Carboxyfluorescein.
This process allows researchers to visualize the intracellular delivery and release of the therapeutic agent in real-time using fluorescence microscopy. The appearance of a green fluorescent signal provides direct evidence that the drug has reached the cell's cytoplasm, offering a clear method for tracking its distribution and confirming its release from the delivery vehicle. lookchem.comwikipedia.org This technique is particularly useful for evaluating the efficiency of various drug carriers, such as liposomes or nanoparticles, in delivering their cargo into cells. wikipedia.org
Development of Theranostic Constructs
Theranostics, a portmanteau of "therapeutics" and "diagnostics," represents a paradigm where diagnosis and treatment are combined into a single agent. This compound is a key component in the design of such constructs. A theranostic agent can be assembled by conjugating this compound to both a targeting moiety (like an antibody or peptide) and a therapeutic drug.
This multifunctional construct can be used to first identify and locate diseased cells. For instance, research has demonstrated the use of carboxyfluorescein derivatives in molecular beacon probes designed for the specific detection of human prostate cancer cells. lookchem.comchemicalbook.com Upon binding to and entering a cancer cell, the diagnostic part of the construct is activated—the pro-fluorophore is cleaved to emit a detectable fluorescent signal, confirming the location of the disease. Concurrently, the therapeutic component is released to exert its cytotoxic or modulatory effect. This dual-action capability allows for the precise application of therapy only to the cells that have been positively identified by the diagnostic signal.
Conjugation with Peptides and Targeting Ligands
To ensure that a drug or imaging agent reaches its intended target, it is often attached to a ligand that specifically recognizes and binds to receptors on the surface of target cells. The carboxylic acid group on this compound provides a convenient chemical handle for conjugation to these targeting molecules. researchgate.net
Through standard coupling chemistries, the carboxyl group can be activated to form a stable amide bond with amine groups present on peptides and other protein-based ligands. abcam.com For example, researchers have developed peptide-drug conjugates that target specific biological markers, such as the Vascular Endothelial Growth Factor (VEGF), which is often overexpressed in tumors. nih.gov By conjugating this compound to a VEGF-binding peptide, a probe can be created that selectively accumulates in the tumor environment. This targeted delivery enhances the signal-to-noise ratio for imaging applications and ensures that a conjugated therapeutic is delivered with high specificity, minimizing off-target effects. researchgate.netnih.gov
| Research Area | Application of this compound | Key Findings |
| Drug Release Tracking | Covalently attached to a therapeutic agent to form a pro-fluorescent conjugate. | Fluorescence is activated by intracellular esterases, providing a visual confirmation of drug release within the target cell. |
| Theranostics | Integrated into a single molecule with both a targeting ligand and a therapeutic drug. | Enables simultaneous imaging of diseased cells (e.g., prostate cancer) and targeted delivery of a therapeutic payload. chemicalbook.com |
| Targeted Probes | Chemically conjugated to peptides or other ligands that bind to specific cell surface receptors. | Creates high-affinity probes that can selectively deliver the fluorescent marker to specific tissues or cell types, such as those overexpressing VEGF. nih.gov |
Advanced Bioconjugation Strategies for Complex Biomolecules
The versatility of this compound extends to its use in sophisticated bioconjugation strategies, which are essential for creating complex probes for modern biological research, including high-throughput screening and multimodal imaging.
Automated Synthesis of Labeled Compound Libraries
The discovery of new drugs and biological probes often relies on the screening of large libraries of chemical compounds. Automated synthesis platforms are crucial for producing these libraries in a rapid and reproducible manner. The principles used for the automated synthesis of complex molecules, such as 18F-labeled radiopharmaceuticals for PET imaging, can be adapted for creating libraries of fluorescently labeled compounds. nih.govd-nb.info
Automated synthesizers can be programmed to perform multi-step reactions in parallel, including the conjugation of this compound to a diverse set of scaffolds, such as peptides, oligonucleotides, or small molecules. nih.govnih.gov For example, an activated ester of this compound could be reacted with a library of different amine-containing compounds in a microplate format. This high-throughput approach allows for the rapid generation of hundreds or thousands of unique fluorescent probes, which can then be screened for specific biological activities or binding affinities.
Applications in Multimodal Imaging Probes
While fluorescence imaging offers exceptional sensitivity, its tissue penetration depth is limited. To overcome this, researchers are developing multimodal imaging probes that combine the strengths of different imaging technologies. nih.gov this compound can serve as the optical reporter in a larger probe that also contains a contrast agent for a second modality, such as Magnetic Resonance Imaging (MRI) or Positron Emission Tomography (PET). nih.gov
For example, a single molecular construct could contain this compound, a targeting peptide, and a chelated Gadolinium ion (an MRI contrast agent). Such a probe would allow for highly sensitive, cellular-level visualization via fluorescence microscopy, while also enabling whole-body, deep-tissue imaging of the probe's distribution using MRI. This synergistic approach provides a more complete picture of biological processes across different scales, from the subcellular to the organismal level. nih.gov
Development of Novel Fluorescent Sensors
The development of novel fluorescent sensors is a rapidly advancing field, driven by the need for sensitive and selective tools for bio-sensing and bioimaging. Small-molecule fluorescent probes offer distinct advantages, including high sensitivity, rapid response times, and the ability to provide dynamic information about biomolecules in living systems. researchgate.net The core strategy often involves linking a fluorophore to a recognition element that selectively interacts with a target analyte.
6-Carboxyfluorescein (6-FAM), the active fluorophore released from this compound, is a cornerstone in the construction of such sensors. Its utility has been demonstrated in the creation of specific molecular beacon probes designed for the detection of human prostate cancer cells. chemicalbook.com In these probes, the fluorescence of 6-FAM is initially quenched. Upon binding to a specific target mRNA sequence within the cancer cell, a conformational change occurs, separating the fluorophore from the quencher and producing a measurable fluorescent signal. chemicalbook.com
Another innovative application is in the development of aptamer-based sensors. For instance, a sensitive fluorescence anisotropy method was developed for the detection of lysozyme (B549824) by labeling a DNA aptamer with 6-FAM. nih.gov The binding of the lysozyme to the aptamer alters the rotational dynamics of the 6-FAM label, leading to a change in fluorescence anisotropy that can be quantified to determine the analyte concentration. nih.gov This method proved successful for assaying human salivary lysozyme with a limit of detection of 4.9 nM. nih.gov
Researchers are also exploring the creation of brighter fluorescent probes by synthesizing bifluorophores. By attaching two 6-FAM molecules to a single scaffold, the resulting probe exhibits enhanced fluorescence intensity, which is highly valuable for a multitude of biological applications where signal amplification is critical. nih.gov These examples highlight the versatility of the 6-carboxyfluorescein scaffold in designing sophisticated sensors for specific biological targets.
Exploitation in Fluorescence Resonance Energy Transfer (FRET) Assays
Fluorescence Resonance Energy Transfer (FRET) is a powerful technique used to measure distances between two molecules on a nanometer scale, making it an indispensable tool in studying molecular interactions. nih.gov The process involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. The efficiency of this transfer is highly dependent on the distance between and the spectral overlap of the two dyes.
6-Carboxyfluorescein is frequently employed as a donor or acceptor fluorophore in FRET-based assays due to its well-characterized spectral properties. wikipedia.orgsigmaaldrich.com Research into the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT) provides a compelling case study. In these studies, oligonucleotides were labeled with 6-FAM to investigate the protein's interaction with DNA. nih.gov Although the initial goal was to use these labeled DNAs for FRET measurements, the researchers discovered that the AGT protein itself directly binds to and quenches the fluorescence of the 6-FAM label, indicating that the dye binds within or near the enzyme's active site. nih.gov This finding itself opens up possibilities for designing new types of assays to screen for inhibitors of this critical DNA repair protein.
The development of Time-Resolved FRET (TR-FRET) has further enhanced the utility of such assays in drug discovery. TR-FRET uses long-lifetime lanthanide donors to reduce background fluorescence and improve assay sensitivity. nih.gov A TR-FRET assay was developed to identify small-molecule inhibitors of Methyl-CpG Binding Domain Protein 2 (MBD2), demonstrating the superiority of this method over standard fluorescence polarization in a high-throughput format. nih.gov The principles demonstrated in these assays provide a clear blueprint for how 6-FAM, released from its dipivalate precursor, can be integrated into robust FRET-based screening platforms.
Future Perspectives in High-Throughput Screening and Diagnostics
The unique properties of this compound as a pro-fluorophore position it as a valuable tool for future developments in high-throughput screening (HTS) and diagnostics. HTS platforms rely on the rapid, automated testing of thousands of compounds to identify potential drug candidates or to probe biological pathways. nih.govufl.edu The ability of this compound to passively enter cells and become activated by ubiquitous intracellular enzymes makes it highly suitable for cell-based HTS assays. sbpdiscovery.orguthscsa.edu
In the realm of diagnostics, the application of 6-FAM in molecular beacons for cancer cell detection points toward a future of more specific and sensitive diagnostic tools. chemicalbook.com This approach could be expanded to detect a wide range of biomarkers for various diseases. Furthermore, the integration of fluorescent probes into advanced imaging systems, such as high-content screening (HCS) platforms, allows for multiparametric analysis of cellular events at a large scale. uthscsa.edu These systems can simultaneously measure the effects of compounds on cell viability, morphology, and the expression of specific target proteins, providing a comprehensive picture of a compound's biological activity.
The continuous evolution of HTS technologies, including acoustic liquid handling for low-volume dispensing and sophisticated data analysis pipelines, will further leverage the capabilities of probes like 6-FAM. sbpdiscovery.org As researchers develop more intricate cellular and organoid models for disease, the need for robust and activatable fluorescent reporters will grow. uthscsa.edu The principles underlying the design and application of this compound—namely, cell permeability, intracellular activation, and sensitive fluorescent reporting—will undoubtedly inform the development of the next generation of probes for drug discovery and clinical diagnostics. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 6-carboxyfluorescein dipivalate, and how can isomers be separated?
- Methodology : Cyclodehydration and Friedel-Crafts acylation using zinc chloride and 2/4-carboxyphthalic anhydride are common synthesis routes. For isomer separation, this compound is preferentially crystallized from nitro-methane due to its higher solubility compared to the 5-isomer. Methane sulfonic acid can also act as a catalyst and solvent, followed by sequential crystallization using hexane/methanol to isolate regioisomers .
- Key Data :
| Parameter | Value/Process |
|---|---|
| Catalyst | ZnCl₂ or CH₃SO₃H |
| Separation | Crystallization (nitro-methane/hexane) |
| Yield (6-isomer) | ~21% after hydrolysis |
Q. How does the solubility of this compound impact experimental design?
- The compound is soluble in DMF or DMSO (pH > 6) but requires organic solvents for dissolution. Pre-dissolving in DMSO before aqueous buffer dilution prevents precipitation. Storage at 4°C with light protection is critical to maintain fluorescence stability .
Q. What are the fluorescence properties of this compound, and how are they pH-dependent?
- Spectral Data :
| Parameter | Value |
|---|---|
| λEx/λEm (pH 9) | 495/519 nm |
| pKa | 9.31 ± 0.20 |
- Fluorescence intensity decreases in acidic conditions due to protonation of the carboxy group. Buffering at pH ≥ 8 ensures optimal emission .
Advanced Research Questions
Q. How can researchers resolve discrepancies in fluorescence signals when using this compound in qPCR probes?
- Troubleshooting Steps :
Background Subtraction : Calculate net fluorescence as (FAM median – background) / (HEX median – background) to normalize for nonspecific signals .
Probe Design : Ensure the probe’s Tm is 10°C higher than primers, and target a unique genomic region to avoid cross-reactivity .
Quencher Compatibility : Use TAMRA or SFCQ1 as quenchers to minimize spectral overlap .
Q. What strategies improve the efficiency of conjugating this compound to biomolecules (e.g., antibodies or DNA)?
- Methodology :
- Use the succinimidyl ester derivative (6-FAM-NHS) for amine-reactive coupling.
- Optimize reaction pH (8.5–9.0) and molar ratios (dye:protein = 5:1) to avoid over-labeling.
- Purify conjugates via size-exclusion chromatography to remove unreacted dye .
Q. How can researchers address batch-to-batch variability in this compound purity for reproducible assays?
- Quality Control Measures :
- Perform HPLC with C18 columns and a methanol/water gradient (0.1% TFA) to assess purity (>90% recommended).
- Validate fluorescence intensity using standardized reference samples (e.g., oligonucleotide probes with known labeling efficiency) .
Q. What are the limitations of using this compound in multiplexed fluorescence assays?
- Challenges : Spectral overlap with other dyes (e.g., HEX, VIC).
- Solutions :
- Use narrow-bandwidth filters or spectral unmixing algorithms.
- Pair with quenchers like BHQ-1 to reduce crosstalk .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
